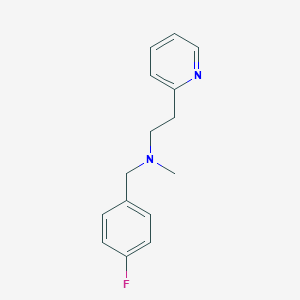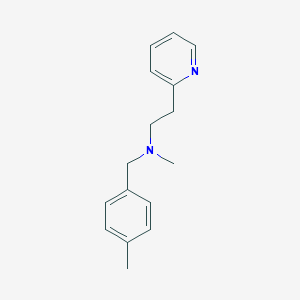
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects.
作用機序
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and acetylcholine. Noopept has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the density of glutamate receptors in the hippocampus, a brain region that is important for memory and learning. Additionally, Noopept has been shown to increase the level of acetylcholine in the brain, a neurotransmitter that is important for attention and memory.
実験室実験の利点と制限
One advantage of using Noopept in lab experiments is its potential cognitive enhancing effects, which may allow researchers to more accurately measure cognitive function in animal models. Additionally, Noopept has been shown to have neuroprotective properties, which may be useful in studies of neurodegenerative diseases. However, one limitation of using Noopept in lab experiments is the potential for off-target effects, as Noopept has been shown to modulate the activity of a number of different neurotransmitters in the brain.
将来の方向性
There are a number of potential future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Noopept and its potential off-target effects. Finally, there is a need for more clinical trials to investigate the safety and efficacy of Noopept in humans.
合成法
Noopept is synthesized by combining phenylacetyl chloride with N-ethylglycine ethyl ester, followed by reaction with 2-methyl-2-phenylglycolic acid. The resulting product is then purified through recrystallization to obtain Noopept in its final form.
科学的研究の応用
Noopept has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory and learning, increase attention span, and enhance overall cognitive function. Additionally, Noopept has been investigated for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and reduce inflammation in the brain.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO/c1-4-15-11-7-9-14(3)18(15)19-17(20)12-16-10-6-5-8-13(16)2/h5-11H,4,12H2,1-3H3,(H,19,20) |
InChIキー |
LGOOYVACGMZFJQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2C)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)


![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248870.png)